4,4-Difluoro-1-(oxan-3-yl)butane-1,3-dione
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Overview
Description
4,4-Difluoro-1-(oxan-3-yl)butane-1,3-dione is an organic compound characterized by the presence of two fluorine atoms and a dione group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(oxan-3-yl)butane-1,3-dione typically involves the reaction of a fluorinated precursor with a suitable dione compound. One common method involves the use of fluorinated acetoacetate derivatives, which are reacted with oxan-3-yl compounds under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(oxan-3-yl)butane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4,4-Difluoro-1-(oxan-3-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(oxan-3-yl)butane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: This compound has a similar structure but with three fluorine atoms and a naphthyl group.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Another similar compound with three fluorine atoms and a phenyl group.
4,4-Difluoro-1-(2-furyl)butane-1,3-dione: This compound has two fluorine atoms and a furyl group.
Uniqueness
4,4-Difluoro-1-(oxan-3-yl)butane-1,3-dione is unique due to the presence of the oxan-3-yl group, which imparts distinct chemical properties and potential applications compared to its analogs. The specific arrangement of fluorine atoms and the dione group also contribute to its unique reactivity and interactions.
Properties
Molecular Formula |
C9H12F2O3 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4,4-difluoro-1-(oxan-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C9H12F2O3/c10-9(11)8(13)4-7(12)6-2-1-3-14-5-6/h6,9H,1-5H2 |
InChI Key |
XHRKEEFQQXWMLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C(=O)CC(=O)C(F)F |
Origin of Product |
United States |
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